9H-Xanthen-9-one, 2-(2-hydroxyethoxy)-6-(1H-tetrazol-5-yl)-
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Overview
Description
9H-Xanthen-9-one, 2-(2-hydroxyethoxy)-6-(1H-tetrazol-5-yl)- is a complex organic compound that features a xanthene core substituted with hydroxyethoxy and tetrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 2-(2-hydroxyethoxy)-6-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the hydroxyethoxy group: This step involves the reaction of the xanthene derivative with ethylene glycol in the presence of a suitable catalyst.
Tetrazole ring formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9H-Xanthen-9-one, 2-(2-hydroxyethoxy)-6-(1H-tetrazol-5-yl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tetrazolyl group can be reduced to form amines.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9H-Xanthen-9-one, 2-(2-hydroxyethoxy)-6-(1H-tetrazol-5-yl)- has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence.
Biology: Employed in bioimaging and as a marker for tracking cellular processes.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 2-(2-hydroxyethoxy)-6-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways:
Fluorescence: The xanthene core absorbs light and emits fluorescence, which can be used for imaging and detection.
Biological Activity: The tetrazolyl group may interact with biological molecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene derivative used as a fluorescent probe.
Rhodamine: A xanthene-based dye with applications in fluorescence microscopy.
Tetrazole derivatives: Compounds containing the tetrazolyl group with various biological activities.
Uniqueness
9H-Xanthen-9-one, 2-(2-hydroxyethoxy)-6-(1H-tetrazol-5-yl)- is unique due to the combination of its hydroxyethoxy and tetrazolyl groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
89217-37-8 |
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Molecular Formula |
C16H12N4O4 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)-6-(2H-tetrazol-5-yl)xanthen-9-one |
InChI |
InChI=1S/C16H12N4O4/c21-5-6-23-10-2-4-13-12(8-10)15(22)11-3-1-9(7-14(11)24-13)16-17-19-20-18-16/h1-4,7-8,21H,5-6H2,(H,17,18,19,20) |
InChI Key |
IVXIHYJYORUTFH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C3=NNN=N3)OC4=C(C2=O)C=C(C=C4)OCCO |
Canonical SMILES |
C1=CC2=C(C=C1C3=NNN=N3)OC4=C(C2=O)C=C(C=C4)OCCO |
89217-37-8 | |
Synonyms |
BW A440C BWA 440C BWA-440C BWA440C |
Origin of Product |
United States |
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